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Compound of Interest

2,3,6,7,10,11-
Compound Name: )
Hexabromotriphenylene

Cat. No.: B1337539

An In-Depth Technical Guide to 2,3,6,7,10,11-Hexabromotriphenylene (CAS: 82632-80-2) for
Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6,7,10,11-
Hexabromotriphenylene (HBT), a polybrominated aromatic hydrocarbon with the CAS
number 82632-80-2. The document is tailored for researchers, scientists, and professionals in
drug development, summarizing the current knowledge of its chemical properties, synthesis,
and potential applications. While direct biological and pharmacological data on HBT is scarce,
this guide also discusses the cytotoxic activities of a closely related analogue, 2,3,6,7,10,11-
hexahydroxytriphenylene (HHTP), to highlight the potential of the triphenylene scaffold in
therapeutic research. All quantitative data is presented in structured tables, and a detailed
experimental protocol for the synthesis of HBT is provided.

Chemical and Physical Properties

2,3,6,7,10,11-Hexabromotriphenylene is a highly brominated organic compound
characterized by a triphenylene core.[1] Its structure and high bromine content contribute to its
notable chemical stability and potential for applications in material science.[1] Due to its
brominated nature, there are environmental and health concerns regarding its persistence and
potential for bioaccumulation.[1]
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Table 1: Physicochemical Properties of 2,3,6,7,10,11-Hexabromotriphenylene

Property Value Source
CAS Number 82632-80-2 PubChem][2]
Molecular Formula CisHeBrs PubChem][2]
Molecular Weight 701.67 g/mol Sigma-Aldrich
White to light yellow or light red )
Appearance TCI Chemicals[3]
powder/crystal
Purity >98.0% (T) TCI Chemicals[3]
Melting Point >300°C ChemicalBook[4]
Insoluble in water, soluble in
Solubility some organic solvents.[1] Low  CymitQuimica, ChemicalBook
solubility noted.[4]
Sealed in a dry environment at ) )
Storage Sigma-Aldrich

room temperature.

Table 2: Computed Properties of 2,3,6,7,10,11-Hexabromotriphenylene

Descriptor Value Source
2,3,6,7,10,11-

IUPAC Name ) PubChem[2]
hexabromotriphenylene
InChl=1S/C18H6Br6/c19-13-1-
7-8(2-14(13)20)10-4-

InChl PubChem][2]
17(23)18(24)6-12(10)11-5-
16(22)15(21)3-9(7)11/h1-6H
GLHQUXLCQLQNPZ-

InChlKey Q QlQ PubChem|[2]
UHFFFAOYSA-N
clc2c(cc(clBr)Br)clec(c(cclcl o

SMILES CymitQuimica[1]

cc(c(cc21)Br)Br)Br)Br
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Synthesis

A common method for the synthesis of 2,3,6,7,10,11-Hexabromotriphenylene involves the
bromination of triphenylene in the presence of a catalyst.

Experimental Protocol: Synthesis of 2,3,6,7,10,11-
Hexabromotriphenylene[5]

Materials:
e Triphenylene

Nitrobenzene

Iron powder

Bromine

Diethyl ether

Acetone

Procedure:

To a solution of triphenylene (1.07 g, 4.7 mmol) in nitrobenzene (40 mL), add iron powder
(100 mg, 1.79 mmol).

e Slowly add bromine (2.2 mL, 38.8 mmol) to the mixture over a period of 15 minutes.

 Allow the solution to stand at room temperature for 16 hours.

e Heat the reaction mixture at 205 °C for 2 hours.

o Cool the mixture to room temperature.

o Add diethyl ether (150 mL) to precipitate the product and filter the mixture.
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e Wash the crude white solid sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10
mL).

e Dry the solid in vacuo for 12 hours to obtain 2,3,6,7,10,11-Hexabromotriphenylene (yield:
95%).

Note: The product has low solubility and may be used directly in subsequent applications
without extensive characterization.[4]

Synthesis Workflow Diagram
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Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene

Reactants & Solvent

Triphenylene Nitrobenzene Iron Powder (Catalyst) Bromine

\%ictio&Condv/

1. Mix Triphenylene, Nitrobenzene, and Iron Powder

\

2. Add Bromine (15 min)

;

3. Stir at Room Temperature (16 h)

;

4. Heat at 205 °C (2 h)

Work-up & [Purification

5. Cool to Room Temperature

:

6. Precipitate with Diethyl Ether & Filter

:

7. Wash with Diethyl Ether and Acetone

:

8. Dry in vacuo

2,3,6,7,10,11-Hexabromotriphenylene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,3,6,7,10,11-Hexabromotriphenylene.
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Spectroscopic Data

Limited spectroscopic data is available from the synthesis literature.

Table 3: Spectroscopic Data for 2,3,6,7,10,11-Hexabromotriphenylene

Technique Data Source

1H NMR (300 MHz, CDCls) 0=28.72 (s, 6H, Ar-H) ChemicalBook[4]

vmax = 1585, 1551, 1454, _
IR (KBr) ChemicalBook[4]
1365, 1119, 873, 863 cm™1

Safety and Hazards

2,3,6,7,10,11-Hexabromotriphenylene is classified with several hazard statements according
to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

Hazard Code Description Source

H315 Causes skin irritation PubChem][2]
H318 Causes serious eye damage PubChem|[2]
H319 Causes serious eye irritation PubChem|[2]
H400 Very toxic to aquatic life PubChem|[2]

Very toxic to aquatic life with
H410 ) PubChem][2]
long lasting effects

Standard laboratory safety precautions, including the use of personal protective equipment,
should be followed when handling this compound.

Biological Activity and Relevance to Drug
Development
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Currently, there is a lack of published studies on the biological activity, pharmacology, and
toxicology of 2,3,6,7,10,11-Hexabromotriphenylene. However, research on a structurally
related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), has demonstrated
cytotoxic effects on human cancer cell lines. This suggests that the triphenylene scaffold could
be a valuable starting point for the development of novel therapeutic agents. The substitution
pattern on the triphenylene core is likely to play a crucial role in determining the biological
activity.

Conceptual Relationship Diagram

Triphenylene Derivatives in Drug Discovery

Triphenylene Core

Bromination Hydroxylation

2,3,6,7,10,11-Hexabromotriphenylene 2,3,6,7,10,11-Hexahydroxytriphenylene
(Material Science Applications) (Demonstrated Cytotoxicity)

Suggests Potential for

Future Research:

- Synthesis of Novel Derivatives
- In Vitro & In Vivo Screening
- Structure-Activity Relationship Studies

Click to download full resolution via product page
Caption: Conceptual diagram illustrating the potential of the triphenylene core.

Applications

The primary applications of 2,3,6,7,10,11-Hexabromotriphenylene are in the field of materials
science. Its properties make it a candidate for use in:

e Flame retardants|1]

» Plastics and textiles[1]
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e Liquid crystals

« Organic semiconductors

Conclusion

2,3,6,7,10,11-Hexabromotriphenylene is a well-characterized compound with established
synthetic routes and applications in material science. For drug development professionals, the
key takeaway is the potential of the triphenylene scaffold, as demonstrated by the cytotoxic
activity of its hydroxylated analogue. Further research into the biological activities of various
triphenylene derivatives, including HBT, is warranted to explore their therapeutic potential. The
lack of biological data for HBT itself represents a significant knowledge gap and an opportunity
for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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